Pervilleine G
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Overview
Description
Pervilleine G is a natural product found in Erythroxylum pervillei with data available.
Scientific Research Applications
Multidrug Resistance Reversal in Cancer Treatment
Pervilleine G, along with other pervilleine alkaloids such as Pervilleine F, has shown potential in reversing multidrug resistance (MDR) in cancer treatment. These compounds, obtained from Erythroxylum pervillei, can restore the sensitivity of cancer cells to various chemotherapeutic agents. For example, Pervilleine F has been found to partially reverse the resistance of multidrug-resistant KB-V1 cells to several anticancer agents, suggesting its potential role in enhancing the efficacy of cancer chemotherapy (Mi et al., 2003).
Cholinergic and Adrenergic Activity Evaluation
The cholinergic and adrenergic activities of pervilleine A, a structurally similar alkaloid to this compound, were evaluated due to its resemblance to well-known alkaloids such as hyoscyamine and cocaine. Pervilleine A demonstrated weak nonspecific anticholinergic and vascular antiadrenergic activities, which may be considered advantageous for further development in cancer chemotherapy. This suggests that this compound and related compounds might also possess similar pharmacological profiles, useful in the development of new adjuvants in cancer therapy (Chin et al., 2007).
Structural and Synthetic Studies
Research on pervilleines, including this compound, has led to advancements in the understanding of their structures and the development of synthetic methods. For instance, the study on pervilleine B's synthesis provides insights into the construction of functionalized tropane ring systems, a key structural feature in pervilleines. This research aids in the synthetic accessibility of these alkaloids, which is crucial for their further study and potential therapeutic applications (Huang et al., 2013).
Properties
Molecular Formula |
C20H27NO6 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H27NO6/c1-21-13-9-14(11-15(21)16(22)10-13)27-19(23)6-5-12-7-17(24-2)20(26-4)18(8-12)25-3/h5-8,13-16,22H,9-11H2,1-4H3/b6-5+/t13-,14-,15+,16-/m0/s1 |
InChI Key |
JAIZIKCSQYKDND-YAELTDKSSA-N |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Synonyms |
pervilleine G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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